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Compound of Interest

Compound Name: 5-Amino-2-methylnicotinic acid

Cat. No.: B1519108

Abstract

This document provides a detailed, reliable protocol for the synthesis of 5-Amino-2-
methylnicotinic acid, a key building block in pharmaceutical and agrochemical research. The
featured synthesis is a robust two-step process commencing with the nitration of 2-
methylnicotinic acid to yield 5-nitro-2-methylnicotinic acid, followed by a clean and efficient
catalytic hydrogenation to produce the target amine. This guide emphasizes the causality
behind experimental choices, stringent safety protocols, and methods for product purification
and characterization to ensure both high yield and purity.

Introduction and Significance

5-Amino-2-methylnicotinic acid is a substituted pyridine derivative of significant interest in
medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic
acid and an amino group, makes it a versatile synthon for constructing more complex
molecules. It serves as a crucial intermediate in the synthesis of various bioactive compounds,
including kinase inhibitors and other pharmacologically active agents. Furthermore, its
structural motif is found in the development of agrochemicals like pesticides and herbicides[1].
The protocol detailed herein provides a well-established and reproducible pathway to access
this valuable compound.

Overview of the Synthetic Strategy
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The chosen synthetic route is a classic and reliable two-step transformation. The logic is to first

install a nitro group onto the pyridine ring, which acts as a precursor to the desired amine

functionality. The nitro group is a strong deactivating group, and its introduction is followed by a

reduction step.

 Nitration: 2-methylnicotinic acid is nitrated to introduce a nitro group at the 5-position of the

pyridine ring, yielding 5-nitro-2-methylnicotinic acid.

e Reduction: The nitro group of the intermediate is selectively reduced to an amino group
using catalytic hydrogenation, a method known for its high efficiency and clean reaction

profile, to afford the final product, 5-Amino-2-methylnicotinic acid.

This strategy is favored for its high yields and the relative ease of purification of the

intermediate and final products.

Visualized Synthetic Pathway

The overall reaction scheme is depicted below.
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Caption: Two-step synthesis of 5-Amino-2-methylnicotinic acid.

Detailed Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-methylnicotinic Acid
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Mechanistic Rationale: This step involves an electrophilic aromatic substitution reaction.
Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium
ion (NO2%), which then attacks the electron-rich pyridine ring. The 5-position is targeted due to
the directing effects of the existing substituents.

Molar Mass ( g/mol

Reagent/Solvent Quantity Moles
2-Methylnicotinic Acid 137.14 10.0g 72.9 mmol
Conc. Sulfuric Acid

98.08 40 mL
(98%)
Conc. Nitric Acid

63.01 6.0 mL ~94.5 mmol
(70%)

Procedure:

e Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a
thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

» Acid Addition: To the flask, add concentrated sulfuric acid (40 mL). Begin stirring and cool the
acid to 0 °C.

» Substrate Addition: Carefully and portion-wise, add 2-methylnicotinic acid (10.0 g) to the cold
sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. The
solid will dissolve to form a solution.

 Nitration: Once the substrate is fully dissolved, begin the dropwise addition of concentrated
nitric acid (6.0 mL) via the dropping funnel. Maintain the internal temperature of the reaction
mixture between 0 and 5 °C throughout the addition. This slow, cold addition is critical to
control the exothermic reaction and prevent unwanted side reactions.

o Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour,
then let it slowly warm to room temperature and stir for an additional 4-5 hours.

o Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with
vigorous stirring. A precipitate will form.
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« |solation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly
with copious amounts of cold water until the filtrate is neutral (pH ~7).

» Drying: Dry the collected white to off-white solid in a vacuum oven at 50-60 °C to a constant
weight.

o Characterization: The expected product is 5-nitro-2-methylnicotinic acid. The typical yield is
85-95%.

Step 2: Synthesis of 5-Amino-2-methylnicotinic Acid

Mechanistic Rationale: This is a catalytic hydrogenation reaction where the nitro group is
reduced to an amine. Hydrogen gas is adsorbed onto the surface of the palladium catalyst,
where it reacts with the nitro compound. This method is highly chemoselective for nitro group
reduction and typically proceeds under mild conditions with high yield[2][3].

Molar Mass ( g/mol

Reagent/Solvent | Quantity Moles
5-Nitro-2-
S ] 182.13 10.0g¢ 54.9 mmol
methylnicotinic Acid
Palladium on Carbon
1049
(10% Pd)
Methanol (MeOH) 32.04 200 mL
Hydrogen (Hz) 2.02 50 psi
Procedure:

e Setup: This reaction must be performed in a specialized pressure vessel (e.g., a Parr
hydrogenator) within a well-ventilated fume hood[4]. Add 5-nitro-2-methylnicotinic acid (10.0
g) and methanol (200 mL) to the reactor vessel.

» Catalyst Handling:Caution: Palladium on carbon can be pyrophoric, especially when dry.
Handle the catalyst as a wet paste and under an inert atmosphere if possible[5][6]. Carefully
add the 10% Pd/C catalyst (1.0 g) to the reaction mixture.
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 Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (N2) to ~50 psi and
then venting the gas. Repeat this cycle at least 3-5 times to remove all oxygen from the
vessel, which is crucial to prevent the formation of an explosive H2/O2 mixture[5][6][7].

o Hydrogenation: After inerting, purge the vessel with hydrogen gas. Pressurize the reactor to
50 psi with hydrogen and begin vigorous stirring. The reaction is typically exothermic, and a
slight temperature increase may be observed.

e Monitoring: The reaction progress is monitored by the uptake of hydrogen (pressure drop).
The reaction is generally complete within 3-6 hours.

o Reaction Completion & Catalyst Removal: Once hydrogen uptake ceases, stop the stirring.
Vent the excess hydrogen gas from the reactor safely. Purge the vessel with nitrogen 3-5
times to remove all residual hydrogen[7]. Filter the reaction mixture through a pad of Celite®
to remove the palladium catalyst. Caution: Do not allow the filter cake containing the catalyst
to dry in the air, as it can ignite. Immediately quench the filter cake with water[8].

« |solation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The
product, 5-Amino-2-methylnicotinic acid, will precipitate as a solid.

 Purification: The crude product can be recrystallized from an ethanol/water mixture to yield a
pure, crystalline solid.

e Drying: Dry the purified product in a vacuum oven at 60 °C. The typical yield is 90-98%.

Product Characterization

The identity and purity of the final product, 5-Amino-2-methylnicotinic acid (MW: 152.15
g/mol ), should be confirmed by standard analytical techniques.

e IH NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons
and the methyl group.

e 13C NMR: The carbon NMR will confirm the number of unique carbon environments in the
molecule.

e Mass Spectrometry (MS): ESI-MS should show a prominent peak at m/z = 153.1 [M+H]".
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e Melting Point: A sharp melting point indicates high purity.
Safety and Handling

General Precautions:

e Always work in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves[4].

Specific Hazards:

¢ Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care
and have appropriate spill kits available.

e Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air[4]
[8]. Ensure the hydrogenation apparatus is leak-proof and operated in a designated area
away from ignition sources[6].

» Palladium Catalyst: Palladium on carbon is a pyrophoric catalyst, especially after use and
when exposed to air[6][8]. Always handle it wet and quench it with water immediately after
filtration[8].

Workflow Visualization
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Step 1: Nitration
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Caption: Step-by-step experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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